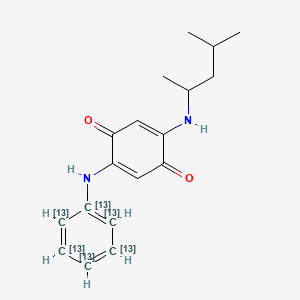
2'-Deoxyadenosine-d1 (monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-d1 (monohydrate): Adenine deoxyriboside , is a deoxyribonucleoside. It is a derivative of adenosine, where the hydroxyl group on the 2’ carbon of the ribose sugar is replaced by a hydrogen atom. This compound is a crucial building block of deoxyribonucleic acid (DNA) and plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-d1 (monohydrate) typically involves the glycosylation of adenine with a protected deoxyribose derivative. The reaction is carried out under acidic conditions to facilitate the formation of the glycosidic bond. The protecting groups are then removed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of 2’-Deoxyadenosine-d1 (monohydrate) involves large-scale glycosylation reactions followed by purification processes such as crystallization or chromatography to achieve high purity. The compound is then dried to obtain the monohydrate form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2’-Deoxyadenosine-d1 (monohydrate) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the adenine base.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of 2’-Deoxyadenosine-d1.
Reduction: Reduced forms of the compound.
Substitution: Substituted adenine derivatives.
Scientific Research Applications
Chemistry: 2’-Deoxyadenosine-d1 (monohydrate) is used as a standard in nucleoside supplementation studies and for estimating DNA global methylation rates in various biological samples.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms. It is also used to reverse the inhibition of human immunodeficiency virus (HIV-1) and hepatitis B virus (HBV) by certain proteins.
Medicine: In medical research, 2’-Deoxyadenosine-d1 (monohydrate) is studied for its potential therapeutic applications, particularly in antiviral therapies.
Industry: The compound is used in the production of nucleoside analogues and other related compounds for various industrial applications.
Mechanism of Action
2’-Deoxyadenosine-d1 (monohydrate) exerts its effects by incorporating into DNA during replication and repair processes. It can affect cyclic adenosine monophosphate (cAMP) levels in cells under energy stress conditions. The compound interacts with various molecular targets, including enzymes involved in DNA synthesis and repair pathways.
Comparison with Similar Compounds
- 2’-Deoxyguanosine monohydrate
- 2’-Deoxycytidine
- 2’-Deoxyinosine
- Thymidine
Comparison: 2’-Deoxyadenosine-d1 (monohydrate) is unique due to its specific role in DNA synthesis and repair. While similar compounds like 2’-Deoxyguanosine and 2’-Deoxycytidine also play roles in DNA synthesis, 2’-Deoxyadenosine-d1 is particularly important for its involvement in specific biological processes and its potential therapeutic applications.
Properties
Molecular Formula |
C10H15N5O4 |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-5-deuterio-2-(hydroxymethyl)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i7D; |
InChI Key |
WZJWHIMNXWKNTO-IQYJIMAFSA-N |
Isomeric SMILES |
[2H][C@@]1(C[C@@H]([C@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N.O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)



![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)




